2-Amino-3-(5-bromopyridin-2-yl)propanamide
Description
2-Amino-3-(5-bromopyridin-2-yl)propanamide is a brominated pyridine derivative featuring a propanamide backbone. Its structure combines a pyridine ring substituted with bromine at the 5-position and an amino-propanamide side chain. The bromine atom enhances electrophilicity and influences binding interactions, while the propanamide moiety may contribute to solubility and metabolic stability .
Properties
Molecular Formula |
C8H10BrN3O |
|---|---|
Molecular Weight |
244.09 g/mol |
IUPAC Name |
2-amino-3-(5-bromopyridin-2-yl)propanamide |
InChI |
InChI=1S/C8H10BrN3O/c9-5-1-2-6(12-4-5)3-7(10)8(11)13/h1-2,4,7H,3,10H2,(H2,11,13) |
InChI Key |
ZBEMRCCXOAEMDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)CC(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-bromopyridin-2-yl)propanamide typically involves the reaction of 5-bromopyridine-2-carboxylic acid with appropriate reagents to introduce the amino and propanamide groups . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-bromopyridin-2-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
2-Amino-3-(5-bromopyridin-2-yl)propanamide has shown promise in several therapeutic areas:
- Enzyme Inhibition : The compound is being studied for its potential as an inhibitor of various enzymes, particularly kinases involved in cancer pathways. Its structure suggests it may interact effectively with ATP-binding sites in kinases.
Neuropharmacology
Research indicates that this compound may modulate neurotransmitter systems, which can be beneficial for treating neurological disorders. Notable potential applications include:
- Neuroprotective Effects : Studies have shown that it may reduce oxidative stress and apoptosis in neuronal cells, indicating a protective effect against neurodegenerative diseases such as Alzheimer's.
Agrochemicals
Due to its structural properties, the compound is also being investigated for use in developing agrochemicals. Its ability to interact with biological systems may allow it to serve as a pesticide or herbicide.
Several studies have been conducted to evaluate the biological activity of 2-Amino-3-(5-bromopyridin-2-yl)propanamide:
| Study | Findings |
|---|---|
| In vitro assays on neuronal cell lines | Significant reduction in markers of oxidative stress at concentrations above 10 µM. |
| Animal models | Improved cognitive function observed in models treated with the compound compared to controls, indicating potential therapeutic effects against cognitive decline. |
| Binding affinity studies | Enhanced interaction with neurotransmitter receptors, suggesting mechanisms for neuroprotective effects. |
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-bromopyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structural Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Halogenation: The 5-bromo substituent in the target compound distinguishes it from non-halogenated analogs (e.g., benzyloxy derivatives in ).
- Backbone Modifications : Replacement of the propanamide with a pentanamide (as in ) introduces conformational flexibility but may reduce metabolic stability.
- Heterocyclic Additions: Thiazole or tetrahydroquinoline moieties () introduce aromatic or rigid structures, impacting receptor selectivity.
Biological Activity
2-Amino-3-(5-bromopyridin-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula CHBrNO and a molecular weight of approximately 244.09 g/mol. Its structure includes an amino group and a brominated pyridine moiety, which contribute to its reactivity and interaction with biological targets.
The biological activity of 2-amino-3-(5-bromopyridin-2-yl)propanamide is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, influencing cellular responses.
Biological Activities
Research indicates that 2-amino-3-(5-bromopyridin-2-yl)propanamide exhibits several notable biological activities:
- Anti-inflammatory Properties : Similar compounds have shown potential as dual inhibitors of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), suggesting that this compound may also possess anti-inflammatory effects.
- Antimicrobial Activity : Preliminary studies indicate that derivatives with similar structures exhibit selective antibacterial properties against various pathogens.
- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines are ongoing, with some analogs showing promising results.
Study 1: Enzyme Inhibition
A study evaluated the inhibition of FAAH by a structurally related compound, N-(3-bromopyridin-2-yl)-2-(4-isobutylphenyl)propanamide (Ibu-AM68). It was found to inhibit FAAH in a mixed-type manner with a Ki value of 0.26 µM, demonstrating potential for dual-action therapeutic applications .
Study 2: Antimicrobial Activity
In another study, compounds similar to 2-amino-3-(5-bromopyridin-2-yl)propanamide were tested against Neisseria meningitidis and Haemophilus influenzae. The results indicated moderate antibacterial activity, suggesting that this class of compounds could be developed further for antimicrobial therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Variation | Unique Features |
|---|---|---|
| (3R)-3-Amino-3-(5-chloropyridin-2-YL)propanamide | Chlorine instead of Bromine | Different reactivity profile |
| (3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanamide | Fluorine instead of Bromine | Potentially lower lipophilicity |
| (3R)-3-Amino-3-(5-iodopyridin-2-YL)propanamide | Iodine instead of Bromine | Increased molecular weight and reactivity |
The presence of the bromine atom in 2-amino-3-(5-bromopyridin-2-yl)propanamide enhances its reactivity compared to chlorinated or iodinated counterparts, making it a valuable candidate for further research in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
